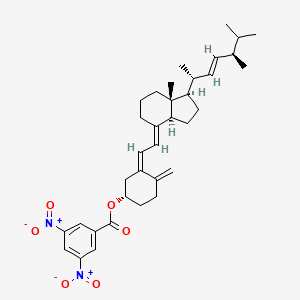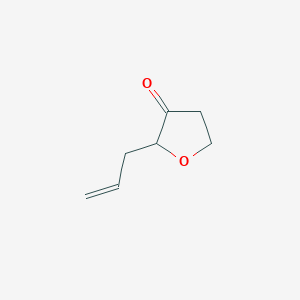![molecular formula C18H15ClN4O B2470170 2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide CAS No. 1436038-04-8](/img/structure/B2470170.png)
2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide” is a compound that belongs to the class of organic compounds known as benzamides . It contains a carboxamido substituent attached to a benzene ring . This compound is related to pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidines, including “this compound”, involves various methods . One approach involves the use of organolithium reagents . Nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond rather than to the N1–C2 bond .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Chemical Reactions Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Researchers have been focusing on the synthesis of novel compounds related to "2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide" and their biological evaluation. For instance, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research highlights the potential of such compounds in the development of new therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).
Antimicrobial Activity
Another area of application involves the antimicrobial properties of related compounds. Research has shown that pyridothienopyrimidinones possess antistaphylococcal activity, indicating potential use in the treatment of bacterial infections (Костенко et al., 2008). This finding opens up new avenues for the development of antimicrobial agents.
Antidepressant and Nootropic Agents
Compounds synthesized from the parent chemical structure have been investigated for their antidepressant activity and nootropic effects. The study of Schiff’s bases and 2-azetidinones derived from isonicotinyl hydrazone has revealed significant antidepressant and nootropic activities, demonstrating the potential of these compounds in treating depressive disorders and cognitive impairments (Thomas et al., 2016).
Antimicrobial and Antifungal Activities
Further research into the synthesis and antimicrobial activity of new pyridothienopyrimidines and related compounds has revealed their efficacy against various bacterial and fungal strains. This suggests a promising role for these compounds in addressing microbial resistance and developing new antimicrobial therapies (Kostenko et al., 2008).
Mécanisme D'action
While the specific mechanism of action for “2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide” is not mentioned in the search results, it’s worth noting that pyrimidines exhibit a range of pharmacological effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Orientations Futures
The future directions for “2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide” and similar compounds could involve further exploration of their synthesis and biological activity. There is interest in the synthesis of 4,6-disubstituted pyrimidines . Additionally, the introduction of hydrophobic groups or a cationic side chain are expected to enhance affinity with the serotonin (5-HT) receptor sites .
Propriétés
IUPAC Name |
2-chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c1-12(23-18(24)15-6-7-22-17(19)8-15)13-2-4-14(5-3-13)16-9-20-11-21-10-16/h2-12H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIDUTPQPFJCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN=CN=C2)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2470087.png)
![Ethyl 5-fluorosulfonyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2470088.png)

![2,6-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2470091.png)
![N-[3-(difluoromethylsulfonyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2470094.png)
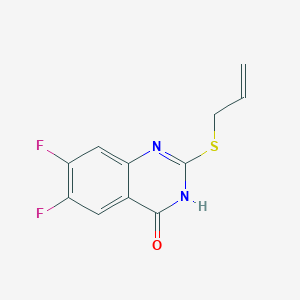
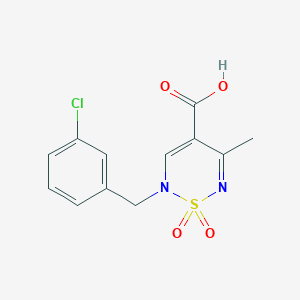
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 5-bromothiophene-2-carboxylate](/img/structure/B2470100.png)
![3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2470101.png)
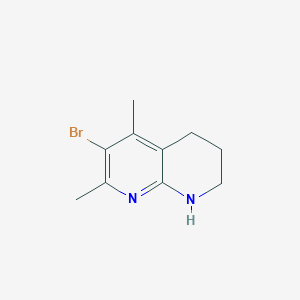
![N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2470105.png)
